molecular formula C6H7N5 B1452624 [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine CAS No. 1018588-47-0

[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine

Cat. No. B1452624
M. Wt: 149.15 g/mol
InChI Key: DENZBZRUPVQZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine” is a chemical compound with the molecular weight of 185.62 . It is also known as “{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine hydrochloride” and has the CAS Number: 1221725-73-0 .

Scientific Research Applications

Chemical Properties and Synthesis Methods

1,2,4-Triazolopyrimidines, including 1,2,4-Triazolo[4,3-a]pyrimidin-3-ylmethanamine, have been extensively studied for their interesting chemical properties and synthesis methods. These compounds have been synthesized using several approaches, including the annulation of the triazole ring onto a pyrimidine structure and vice versa, as well as the concurrent formation of both rings. These methods have facilitated the exploration of the structural diversity of triazolopyrimidines and their potential applications in various fields (Shaban & Morgaan, 1999; Fizer & Slivka, 2016).

Biological Activities

The biological activities of 1,2,4-Triazolopyrimidines have garnered significant interest due to their diverse pharmacological properties. These compounds have demonstrated a range of activities, including antimicrobial, antitubercular, and antifungal properties. Specific derivatives have shown promise in treating various conditions, indicating the potential for developing new therapeutic agents based on this scaffold (Gomha et al., 2018; Abdelhamid et al., 2016; Pinheiro et al., 2020).

Safety And Hazards

The safety information available indicates that this compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to avoid the formation of dust and aerosols .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-4-5-9-10-6-8-2-1-3-11(5)6/h1-3H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENZBZRUPVQZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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